Thifluzamide

Description

Historical Context of Thifluzamide Development and Agricultural Adoption

The development of this compound can be traced back to its identification as an effective chemical compound against rice fungal diseases. Initially, its low dispersal rate made it less optimal for large-scale farming operations chemservice.com. However, a significant advancement occurred when the Pennsylvania company Rohm and Haas patented a new use of the chemical for more effective fungicidal purposes, improving its dispersal in moist rice farms chemservice.com.

Before its production by companies like Dow AgroSciences and Nissan Chemical Industries, this compound gained popularity in Japan and Southeast Asia, especially for rice farming, where fungal diseases pose a significant threat to harvests chemservice.com. In 2001, Rutgers University's IR-4 Project identified this compound as an older crop chemical with new applications for controlling fungus on rice and peanuts, and its use expanded to potatoes, coffee, cotton, and turf chemservice.com. The global market for this compound is projected to grow, driven by the increasing demand for effective crop protection solutions, the rise of sustainable agriculture practices, and growing awareness of food security challenges coremarketresearch.com.

Chemical Classification and Nomenclature within Modern Fungicides

This compound is classified within modern fungicides based on its chemical structure and its specific mode of action.

Thiazole (B1198619) Carboxamide Fungicide Class

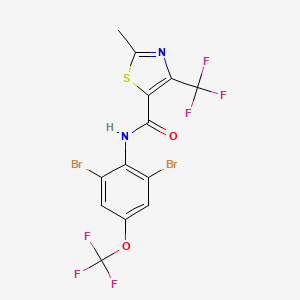

This compound is chemically classified as an aromatic amide and a member of the 1,3-thiazoles, specifically belonging to the thiazole carboxamide group of fungicides nih.govherts.ac.ukrythukart.complantgrowthhormones.com. Its systematic IUPAC name is N-[2,6-dibromo-4-(trifluoromethoxy)phenyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide nih.govherts.ac.ukfishersci.casigmaaldrich.comhb-p.comfmc.com. This classification highlights its core chemical structure, which includes a thiazole ring and a carboxamide linkage.

Succinate (B1194679) Dehydrogenase Inhibitor (SDHI) Classification

This compound is a succinate dehydrogenase inhibitor (SDHI) fungicide palmercruz.comcoremarketresearch.comnih.govherts.ac.uksigmaaldrich.comhb-p.commade-in-china.comfrac.infomedchemexpress.comapsnet.orgresearchgate.netresearchgate.net. SDHI fungicides target Complex II, also known as succinate:ubiquinone oxidoreductase (SQR) or succinate dehydrogenase (SDH), in the mitochondrial respiratory chain of fungi, thereby inhibiting fungal respiration palmercruz.comherts.ac.uksigmaaldrich.comhb-p.commade-in-china.comfrac.infoapsnet.orgresearchgate.netresearchgate.netuga.edu. This inhibition occurs by blocking the ubiquinone binding site of the SDH enzyme apsnet.orgresearchgate.net. As a result of its fluorine content, this compound exhibits strong competitiveness in the biochemical pathway, making it difficult for the enzyme to recover once bound google.com. The Fungicide Resistance Action Committee (FRAC) has classified SDHI fungicides under FRAC Code No. 7, indicating a medium-to-high risk of resistance development due to their specific mode of action and widespread use herts.ac.ukfrac.inforesearchgate.netresearchgate.netuga.edufrac.info.

Significance of this compound in Global Crop Protection Strategies

This compound plays a crucial role in global crop protection due to its broad-spectrum efficacy against various fungal pathogens and its systemic properties palmercruz.comrythukart.complantgrowthhormones.comchemimpex.com. It is particularly effective against Basidiomycete fungi, including Rhizoctonia spp., Puccinia spp., Ustilago, and Tilletia, which cause diseases such as root rot, blight, sheath blight, and wilt in crops like rice, potatoes, maize, cereals, and turfgrass palmercruz.comnih.govherts.ac.ukplantgrowthhormones.comhb-p.com. Its systemic nature allows for absorption by roots and translocation throughout the plant, providing both preventative and curative control of infections palmercruz.comherts.ac.ukrythukart.comhb-p.com.

Role in Integrated Pest Management (IPM) Programs

This compound is an essential component in Integrated Pest Management (IPM) programs palmercruz.comcoremarketresearch.comherts.ac.ukchemimpex.comgithub.com. IPM is an environmentally sensitive approach to pest management that combines various control techniques to minimize pesticide use and reduce risks to human health and the environment fao.orgnsw.gov.aueuropa.eu. By offering effective control against significant fungal diseases, this compound helps farmers maintain healthy crops and optimize yields within these programs palmercruz.comcoremarketresearch.com. Its inclusion in IPM strategies allows for its use in conjunction with other pest control methods, promoting a more sustainable approach to agriculture chemimpex.com.

Contribution to Sustainable Agricultural Practices

Compound Information

| Compound Name | PubChem CID |

| This compound | 86389 nih.govherts.ac.ukfishersci.casigmaaldrich.commade-in-china.comchemimpex.com |

Research Findings and Market Data

The global this compound market is experiencing significant growth, driven by the increasing need for high-yield crop production and effective solutions against plant diseases coremarketresearch.com.

| Market Metric | Value | Source |

| Projected Global Market Size (by 2035) | Approximately USD 178.4 million | coremarketresearch.com |

| Projected Global CAGR (2025-2035) | Around 4.8% | coremarketresearch.com |

| Projected North America Market Size (by 2035) | USD 65 million | coremarketresearch.com |

| Projected North America CAGR | Approximately 5.0% | coremarketresearch.com |

| Projected Europe Market Size (by 2035) | Around USD 45 million | coremarketresearch.com |

| Projected Europe CAGR | About 4.5% | coremarketresearch.com |

Key Applications of this compound by Crop Type palmercruz.comcoremarketresearch.complantgrowthhormones.comhb-p.comchemimpex.com:

| Crop Type | Primary Diseases Controlled |

| Rice | Sheath blight (Rhizoctonia solani), Blast (Magnaporthe oryzae), Rhizoctonia spp., Puccinia spp., Ustilago, Tilletia palmercruz.comnih.govrythukart.complantgrowthhormones.comhb-p.com |

| Cereals & Grains | Fusarium, Rhizoctonia, Ustilago, Tilletia, Pyrenophora coremarketresearch.comhb-p.com |

| Potatoes | Rhizoctonia spp., Fusarium wilt palmercruz.comnih.govhb-p.com |

| Turfgrass | Various fungal diseases, including those caused by Rhizoctonia spp. palmercruz.comherts.ac.ukhb-p.comchemimpex.com |

| Fruits & Vegetables | Downy mildew, white mold, powdery mildew, Rhizoctonia spp. palmercruz.comchemimpex.com |

| Coffee | Fungal diseases chemservice.com |

| Cotton | Fungal diseases chemservice.com |

| Peanuts | Fungal diseases chemservice.com |

| Sugar Beet | Fungal diseases plantgrowthhormones.com |

Structure

3D Structure

Properties

IUPAC Name |

N-[2,6-dibromo-4-(trifluoromethoxy)phenyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Br2F6N2O2S/c1-4-22-10(12(16,17)18)9(26-4)11(24)23-8-6(14)2-5(3-7(8)15)25-13(19,20)21/h2-3H,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSNCVAPUOFXEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)NC2=C(C=C(C=C2Br)OC(F)(F)F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Br2F6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057954 | |

| Record name | Thifluzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130000-40-7 | |

| Record name | Thifluzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130000-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thifluzamide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130000407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thifluzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIFLUZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J3TB6Z254 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action and Biological Efficacy

Molecular Mode of Fungicidal Action: Inhibition of Succinate (B1194679) Dehydrogenase

Thifluzamide functions as a succinate dehydrogenase inhibitor (SDHI), interfering with the succinate ubiquinone reductase in the mitochondrial electron transport chain of fungi researchgate.netsigmaaldrich.com. Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a crucial enzyme involved in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC) nih.govmdpi.com. SDH catalyzes the oxidation of succinate to fumarate, a process coupled with the reduction of ubiquinone to ubiquinol (B23937) nih.govmdpi.com.

Interference with the Tricarboxylic Acid (TCA) Cycle

The primary fungicidal action of this compound stems from its ability to inhibit succinate dehydrogenase (SDH). By blocking the activity of SDH, this compound disrupts the normal functioning of the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle researchgate.netresearchgate.net. This inhibition prevents the conversion of succinate to fumarate, leading to an accumulation of succinate within the fungal cells mdpi.com. The disruption of the TCA cycle impairs the fungal pathogen's ability to generate energy, which is vital for its growth and survival researchgate.net.

Disruption of the Mitochondrial Electron Transport Chain in Fungi

Beyond its impact on the TCA cycle, this compound's inhibition of succinate dehydrogenase also directly disrupts the mitochondrial electron transport chain (ETC) in fungi researchgate.netresearchgate.netapsnet.org. SDH is an integral component of Complex II within the ETC nih.govmdpi.com. By binding to and inhibiting SDH, this compound blocks the transfer of electrons from succinate to ubiquinone, thereby interrupting the flow of electrons through the respiratory chain mdpi.comresearchgate.netscbt.com. This interference severely compromises the fungal cell's ability to perform oxidative phosphorylation, leading to a significant reduction in ATP synthesis and ultimately inhibiting fungal respiration and growth nih.govresearchgate.net.

Spectrum of Antifungal Activity and Target Pathogens

This compound is primarily effective against Basidiomycetes, particularly diseases caused by Rhizoctonia species essencechem.com. While it exhibits strong inhibitory activity against Rhizoctonia solani, its activity against other pathogens may be comparatively weaker researchgate.net.

Efficacy against Basidiomycete Diseases

This compound is particularly noted for its efficacy against diseases caused by Basidiomycete fungi essencechem.com. This includes its application in controlling various Rhizoctonia species, which are significant plant pathogens apsnet.orgessencechem.com. Other SDHI fungicides, like carboxin, mepronil (B1676284), and flutolanil, have also been used to control Basidiomycete diseases, such as those caused by Thanatephorus cucumeris (anamorph Rhizoctonia solani) jst.go.jp.

Specific Pathogen Targeting: Rhizoctonia solani

This compound is a strong inhibitor of Rhizoctonia solani growth researchgate.net. Rhizoctonia solani is a significant soil-borne pathogen responsible for various plant diseases, including rice sheath blight, wheat sharp eyespot, and potato black scurf apsnet.orgjournaljeai.comcabidigitallibrary.org. Studies have shown that R. solani isolates are highly sensitive to this compound, with a unimodal baseline sensitivity curve and an average EC50 value of 0.058 ± 0.012 µg mL−1 for inhibition of mycelial growth researchgate.net. In comparison, another SDHI fungicide, boscalid (B143098), showed EC50 values ranging from 1.89 to 2.68 µg mL−1 for R. solani isolates researchgate.net. This compound also exhibits a protective effect by inhibiting the activities of cell wall-degrading enzymes secreted by R. solani mdpi.com.

Control of Rice Sheath Blight

This compound is extensively used for the control of rice sheath blight, a major disease caused by Rhizoctonia solani researchgate.netresearchgate.netjournaljeai.comfishersci.ca. This disease can lead to significant yield losses in rice, sometimes up to 50% researchgate.netjournaljeai.com. Field trials have demonstrated the excellent protective and curative activity of this compound against rice sheath blight researchgate.net. For instance, this compound applied at 110 µg mL−1 provided 81.1–91.0% protective or curative control efficacy researchgate.net. In field trials conducted in 2010 and 2011, control efficacies of this compound at 82 g.a.i ha−1 were 84.2% and 86.7% at 15 and 30 days after the second application, respectively researchgate.net.

Further studies in 2016 and 2017 showed that this compound 24% SC at 90 g.a.i./ha recorded the lowest disease index for sheath blight (29.58% and 32.58% after prophylactic and curative sprays in 2016, and 30.12% and 32.96% in 2017) researchgate.netresearchgate.net. This treatment also resulted in the highest percentage yield increase over the control, with 24.56% and 27.13% in the respective seasons researchgate.netresearchgate.net.

Data from studies in 2021 and 2022 indicated that two foliar sprayings of this compound 24% SC at 375 ml/ha resulted in the highest reduction of sheath blight incidence (50.9%) and enhanced grain yield (21.9% to 36.5%) compared to untreated control journaljeai.com. Seed treatment methods, such as wet mixing and dry mixing with 24% this compound SC, have also shown high control efficacy against sheath blight, ranging from 90.46% to 99.28% after 91 days iacademic.info.

Table 1: Efficacy of this compound 24% SC against Rice Sheath Blight researchgate.netresearchgate.net

| Year | Application Type | Disease Index (%) | % Yield Increase over Check |

| 2016 | Prophylactic Spray | 29.58 | 24.56 |

| 2016 | Curative Spray | 32.58 | |

| 2017 | First Spray | 30.12 | 27.13 |

| 2017 | Second Spray | 32.96 |

Table 2: Control Efficacy and Yield Enhancement of this compound 24% SC in Rice Sheath Blight Management journaljeai.com

| Treatment | Sheath Blight Incidence Reduction (%) | Grain Yield Enhancement (%) |

| This compound 24% SC (375 ml/ha) | 50.9 | 21.9 - 36.5 |

| Difenconazole 25% EC (250 ml/ha) | 27.5 | |

| Tebuconazole 25.9% EC (750 ml/ha) | 19.7 |

Management of Wheat Sharp Eyespot

Table 1: Efficacy of this compound against Wheat Sharp Eyespot

| Pathogen | Disease | Control Efficiency (%) | EC50 (mg L⁻¹) | Source |

| Rhizoctonia cerealis | Wheat Sharp Eyespot | 90 | 0.0189 | mdpi.comresearchgate.net |

Treatment of Potato Black Scurf

This compound has been effectively evaluated for the treatment of potato black scurf, a significant soil and tuber-borne disease caused by Rhizoctonia solani. agribegri.comnaclind.comaceagrochem.comfmc.comgodrejagrovet.comdhaneshacrop.compeptechbio.comresearchgate.netijcmas.comcabidigitallibrary.orgmdpi.com Research conducted over consecutive years (2014-2016) demonstrated that this compound 24% SC significantly reduced both disease incidence and severity. researchgate.netijcmas.com For instance, disease incidence was reduced by 95.69% in 2014-15 and 96.50% in 2015-16, while disease severity saw reductions of 97.39% and 97.43% during the same periods. researchgate.netijcmas.com This led to a notable increase in potato yield, with reported yields of up to 42.93 t/ha. researchgate.netijcmas.com this compound proved effective when applied as a slurry treatment to seed tubers, ensuring comprehensive coverage and reducing inoculum survival. researchgate.netijcmas.com Furthermore, studies have indicated synergistic interactions when this compound is combined with other fungicides like azoxystrobin (B1666510) for controlling potato black scurf. cabidigitallibrary.org

Table 2: Efficacy of this compound against Potato Black Scurf (2014-2016)

| Year | Disease Incidence Reduction (%) | Disease Severity Reduction (%) | Yield (t/ha) | Source |

| 2014-2015 | 95.69 | 97.39 | 42.93 | researchgate.netijcmas.com |

| 2015-2016 | 96.50 | 97.43 | 42.93 | researchgate.netijcmas.com |

Impact on Other Rhizoctonia species and isolates

Beyond wheat sharp eyespot and potato black scurf, this compound exhibits broad activity against various Rhizoctonia species and their isolates. nih.govresearchgate.netplantgrowthhormones.commade-in-china.complantgrowthhormones.comaceagrochem.comnatur-sim.comapsnet.org It is particularly effective against Rhizoctonia solani, which causes diseases such as rice sheath blight, cucumber seedling infection, and Southern blight in ornamentals. kisansewakendra.inresearchgate.netmade-in-china.comagribegri.comnaclind.comaceagrochem.comfmc.comgodrejagrovet.commdpi.comresearchgate.netresearchgate.netdhaneshacrop.commdpi.comnih.govnih.govresearchgate.net Baseline sensitivity studies on 128 isolates of R. solani from Anhui Province, China, revealed a unimodal sensitivity curve with an average EC50 value of 0.058 ± 0.012 µg mL−1. researchgate.net While R. solani can be categorized into 14 anastomosis groups (AGs), with AG 1-IA being globally dominant, there have been no documented findings of R. solani isolates from other AGs showing resistance to this compound, except for AG-1-IA. researchgate.netapsnet.org This indicates a generally high level of sensitivity across diverse Rhizoctonia populations.

Control of Fusarium spp.

This compound is commonly employed for the control of diseases caused by various Fusarium species. guidechem.com It has demonstrated potential fungicidal activities against significant plant pathogens such as Fusarium graminearum. researchgate.net The fungicide is also effective in controlling Fusarium root rot in vegetables and Fusarium wilt. kisansewakendra.in Furthermore, seed dressing applications of this compound have shown effectiveness in controlling seed-borne Fusarium spp. infection, contributing to enhanced early development and grain yield in crops like maize. dntb.gov.ua

Specific Effects on Fusarium oxysporum

This compound exhibits specific effectiveness against diseases caused by Fusarium oxysporum. guidechem.com This includes its application in crops such as rice, potatoes, corn, and turf, where Fusarium oxysporum can cause significant damage. guidechem.com Laboratory experiments have indicated that this compound, or its active derivatives, possesses fungicidal activity against F. oxysporum, with reported EC50 values for certain derivatives around 23.5 mg/L. researchgate.net This highlights its targeted action against this particular Fusarium species, making it a valuable tool in managing F. oxysporum-related plant diseases.

Systemic Conductivity and Translocation within Plant Systems

A key characteristic of this compound is its systemic nature and strong conductivity within plant systems. kisansewakendra.inplantgrowthhormones.comparijatagrochemicals.commade-in-china.complantgrowthhormones.comagribegri.commade-in-china.comnaclind.comaceagrochem.comfmc.comgodrejagrovet.comnatur-sim.commdpi.comdhaneshacrop.compeptechbio.comnih.gov Following application, this compound is readily absorbed by various plant tissues, including roots, stems, and leaves. kisansewakendra.inplantgrowthhormones.comparijatagrochemicals.commade-in-china.complantgrowthhormones.comagribegri.comnaclind.comfmc.comdhaneshacrop.com Once absorbed, it is efficiently translocated throughout the plant via both the xylem and apoplast, enabling comprehensive protection against both foliar and soil-borne fungal diseases. kisansewakendra.inparijatagrochemicals.comagribegri.comnaclind.comaceagrochem.comfmc.comdhaneshacrop.com This systemic movement is described as both acropetal (upward through the xylem) and basipetal (downward through the phloem), ensuring its distribution to various parts of the plant where fungal infections may occur. godrejagrovet.comdhaneshacrop.com Recent advancements in nanodelivery systems for this compound have further demonstrated enhanced utilization and bidirectional delivery through vascular bundles in rice plants, potentially improving its efficacy and distribution. nih.gov

Protective and Curative Fungicidal Activity

This compound is recognized for its dual action as both a protective and curative fungicide. researchgate.netagribegri.comnaclind.comaceagrochem.comgodrejagrovet.commdpi.comresearchgate.netdhaneshacrop.compeptechbio.comnih.govresearchgate.net Its protective activity means it can prevent disease occurrence when applied before the onset of infection, while its curative properties allow it to check further disease growth and spread even after the appearance of symptoms. agribegri.comdhaneshacrop.com This systemic fungicide provides long-lasting protection, often extending for 14-21 days, due to its persistence within the plant. kisansewakendra.inplantgrowthhormones.commade-in-china.complantgrowthhormones.comaceagrochem.comnatur-sim.comdhaneshacrop.com Field trials evaluating this compound against rice sheath blight have shown significant control efficacies ranging from 81.1% to 91.0% for both protective and curative applications. researchgate.netresearchgate.netresearchgate.net For potato black scurf, it is recommended for both preventive and curative use, particularly as a seed treatment. agribegri.comnaclind.comgodrejagrovet.com In studies concerning stem rot in peppers caused by Sclerotium rolfsii, this compound exhibited excellent in vitro antifungal activity with an EC50 of 0.1 μg/mL and in vivo curative activity with an EC50 of 29.2 μg/mL. nih.gov

Table 3: Protective and Curative Efficacy of this compound

| Disease | Activity Type | Control Efficacy (%) / EC50 (µg/mL) | Source |

| Rice Sheath Blight | Protective | 81.1–91.0% | researchgate.netresearchgate.netresearchgate.net |

| Rice Sheath Blight | Curative | 81.1–91.0% | researchgate.netresearchgate.netresearchgate.net |

| Pepper Stem Rot | Curative | EC50 = 29.2 (in vivo) | nih.gov |

| Pepper Stem Rot | Inhibitory | EC50 = 0.1 (in vitro) | nih.gov |

Synergistic Effects with Other Fungicides and Pesticides

The strategic combination of this compound with other active ingredients has demonstrated notable synergistic effects, leading to improved disease control and integrated pest management strategies. These co-formulations leverage different modes of action, providing a multi-pronged approach to combat complex plant diseases.

Combinations with Fludioxonil (B1672872)

This compound exhibits significant synergistic activity when combined with fludioxonil, a phenylpyrrole fungicide known for its broad-spectrum efficacy against fungal plant pathogens, including ascomycetes and basidiomycetes. pic.int A notable example is a novel seed-coating agent (TFC) developed using this compound, fludioxonil, and clothianidin. This combination has demonstrated a synergistic effect against major soil-borne diseases in wheat, specifically Rhizoctonia cerealis and Bipolaris sorokiniana. fishersci.pt

Experimental data revealed that at a mass ratio of 2:1 (this compound:fludioxonil), the combined formulation achieved effective concentration values (EC50) of 0.0210 mg L−1 against R. cerealis and 0.0220 mg L−1 against B. sorokiniana. fishersci.pt This indicates that the mixture is more potent than the individual components at controlling these specific pathogens.

Table 1: Efficacy of this compound and Fludioxonil Combination Against Soil-Borne Fungi

| Fungicide(s) | Target Pathogen | EC50 (mg L⁻¹) | Ratio (this compound:Fludioxonil) | Synergistic Effect |

| This compound | R. cerealis | 0.0189 | N/A | N/A |

| Fludioxonil | B. sorokiniana | 0.0101 | N/A | N/A |

| This compound + Fludioxonil | R. cerealis | 0.0210 | 2:1 | Significant |

| This compound + Fludioxonil | B. sorokiniana | 0.0220 | 2:1 | Significant |

Data derived from laboratory experiments on seed-coating agents. fishersci.pt

Co-formulations with Other Active Ingredients

This compound has been successfully co-formulated with a diverse range of other active ingredients, each contributing unique fungicidal or insecticidal properties to create more robust and comprehensive crop protection solutions.

Kasugamycin (B1663007): Co-formulations of this compound with kasugamycin, such as the IIL Izuki Fungicide, are formulated as suspension concentrates (SC) and are particularly effective against blast and sheath blight diseases in paddy crops. nih.govnih.gov This combination is advantageous because this compound inhibits methionine biosynthesis, while kasugamycin interferes with protein synthesis by binding to the 30S ribosomal subunit, offering distinct modes of action that aid in resistance management. nih.gov

Difenoconazole (B1670550): A pesticide composition featuring this compound and difenoconazole has demonstrated clear synergistic effects against various rice fungal diseases, including sheath blight, rice blast, and false smut. uni.lu Difenoconazole, a triazole fungicide, acts by inhibiting ergosterol (B1671047) synthesis, a crucial component of fungal cell membranes. uni.lu The combination leads to improved control efficiency, reduced application rates of individual active ingredients, and a delay in the development of pathogen resistance. uni.lu

Metalaxyl (B1676325): Synergistic fungicidal compositions incorporating metalaxyl and this compound have been developed. These combinations are designed to reduce production and usage costs while effectively delaying the onset of drug resistance in target pathogens. massbank.eu

Strobilurin-based Compounds (e.g., Metominostrobin (B8650213), Pyraclostrobin) and Validamycin: this compound forms synergistic fungicidal compositions with strobilurin-based compounds and validamycin. For instance, a formulation containing metominostrobin 10%, validamycin 6%, and this compound 9% (SC) has shown enhanced synergistic fungicidal action. Validamycin, an antibiotic fungicide, is primarily used for controlling Rhizoctonia solani. Additionally, a combination of pyraclostrobin (B128455) 10% and this compound 10% (SC) has demonstrated significant efficacy in reducing blast and sheath blight diseases in paddy crops. Further innovation includes dual-functionalized pesticide nanocapsule delivery systems loaded with validamycin and this compound, which have shown improved foliar spread and enhanced bioactivity, achieving a synergistic ratio of 2.088 against Rhizoctonia solani in research settings.

Other Triazoles (Hexaconazole, Propiconazole, Tricyclazole): Synergistic fungicidal compositions have also been identified that include this compound alongside other triazole fungicides such as hexaconazole, propiconazole, and tricyclazole. These combinations contribute to a broader fungicidal spectrum and enhanced control efficacy.

Table 2: Co-formulations of this compound with Other Active Ingredients

| Co-formulated Active Ingredient | Disease/Pest Targeted | Key Synergistic Benefit(s) |

| Kasugamycin | Blast, Sheath Blight (Paddy) nih.govnih.gov | Multi-pronged action, resistance management nih.gov |

| Difenoconazole | Rice Sheath Blight, Rice Blast, False Smut uni.lu | Enhanced control, reduced dosage, delayed resistance uni.lu |

| Metalaxyl | Various fungal diseases massbank.eu | Reduced costs, delayed resistance massbank.eu |

| Metominostrobin, Validamycin | Various fungal diseases, Rhizoctonia solani | Enhanced fungicidal action, improved bioactivity |

| Pyraclostrobin | Blast, Sheath Blight (Paddy) | Significant disease reduction |

| Hexaconazole | Various fungal diseases | Broader spectrum, enhanced efficacy |

| Propiconazole | Various fungal diseases | Broader spectrum, enhanced efficacy |

| Tricyclazole | Various fungal diseases | Broader spectrum, enhanced efficacy |

Fungicide Resistance: Mechanisms and Management

Mechanisms of Fungal Resistance to Thifluzamide

Resistance to this compound often arises from alterations in the fungal cell's ability to interact with or retain the fungicide, thereby reducing its inhibitory effect.

As a succinate (B1194679) dehydrogenase inhibitor, this compound's primary target is the SDH enzyme complex. Point mutations within the genes encoding the subunits of this enzyme are a well-documented mechanism of resistance. These mutations can alter the binding site of the fungicide, reducing its affinity for the enzyme and consequently diminishing its inhibitory activity. nih.gov

Table 1: Key Point Mutations Conferring this compound Resistance

| SDH Subunit | Amino Acid Change | Fungal Species | Impact |

| sdhB | H249Y | Rhizoctonia solani | Significantly alters the affinity of this compound and SDHB protein, causing resistance. nih.gov |

| sdhB | H246Y | Rhizoctonia cerealis | Associated with this compound resistance. apsnet.orgnih.gov |

| sdhC | I61F | Rhizoctonia solani | Replacement of isoleucine by phenylalanine at position 61, contributing to resistance. apsnet.orgnih.govapsnet.org |

| sdhC | H139Y | Rhizoctonia cerealis | Associated with this compound resistance. apsnet.orgnih.gov |

| sdhD | H116Y | Rhizoctonia cerealis | Associated with this compound resistance. apsnet.orgnih.gov |

A prominent mechanism of resistance involves specific point mutations in the sdhB gene, which encodes the succinate dehydrogenase subunit B. For instance, the H249Y mutation (histidine to tyrosine at position 249) in the SDHB protein has been identified as a cause of this compound resistance in Rhizoctonia solani. nih.govresearchgate.netresearchgate.net This specific amino acid substitution is believed to significantly alter the binding affinity of this compound to the SDHB protein, thereby reducing the fungicide's effectiveness. nih.gov Studies have also characterized R. solani mutants with this mutation, noting that resistance levels can vary depending on whether the mutation is in a homokaryotic or heterokaryotic state. nih.gov Another mutation, sdhB-H246Y, has been linked to this compound resistance in Rhizoctonia cerealis. apsnet.orgnih.gov

Mutations in the sdhC gene, encoding succinate dehydrogenase subunit C, also contribute to this compound resistance. A notable example is the I61F mutation (isoleucine to phenylalanine at position 61) in SDHC. This specific replacement was observed in a significant proportion of laboratory-generated this compound-resistant Rhizoctonia solani isolates. apsnet.orgnih.govapsnet.orgresearchgate.net This finding suggests that the I61F mutation in SDHC is a key molecular mechanism contributing to resistance in R. solani AG-4HGI and AG-4HGII isolates. apsnet.orgnih.govapsnet.org Furthermore, the sdhC-H139Y mutation has been reported in Rhizoctonia cerealis as a factor conferring resistance to this compound. apsnet.orgnih.gov

While mutations in sdhB and sdhC are well-documented for this compound resistance, research has also explored the roles of sdhA and sdhD subunits. In some studies focusing on Rhizoctonia solani, no other mutations were found in sdhA, sdhB, sdhC, and sdhD beyond the sdhC-I61F mutation, or the sdhB-H249Y mutation, depending on the specific isolate and study. apsnet.orgnih.govnih.govapsnet.org However, point mutations in the sdhD subunit, specifically sdhD-H116Y, have been associated with this compound resistance in Rhizoctonia cerealis. apsnet.orgnih.gov It is generally observed that mutations in the sdhA subunit are less commonly implicated in resistance to SDHI fungicides compared to mutations in sdhB, sdhC, and sdhD. researchgate.net

Beyond target-site modifications, fungal pathogens can develop resistance by actively expelling the fungicide from their cells, reducing the intracellular concentration of the active compound. This mechanism is often mediated by specific transporter proteins embedded in the fungal cell membrane.

ATP-Binding Cassette (ABC) transporters are a superfamily of membrane proteins that play a crucial role in the active efflux of various compounds, including fungicides, out of fungal cells. nih.govfrontiersin.orgnih.govnih.gov Studies have demonstrated a correlation between the active efflux of fungicides, facilitated by ABC transporters and Major Facilitator Superfamily (MFS) transporters, and the resistance of Rhizoctonia solani AG-4HGII isolates to this compound. apsnet.orgnih.govapsnet.orgresearchgate.net The overexpression of these efflux pumps can lead to multidrug resistance phenotypes in fungi, allowing them to tolerate higher concentrations of the fungicide by pumping the molecules into the extracellular space. nih.govfrontiersin.orgnih.govresearchgate.net

Active Efflux Mechanisms

Major Facilitator Superfamily (MFS) Transporters

Resistance to fungicides, including this compound, can arise through various mechanisms, one of which involves the active efflux of the fungicidal compound from fungal cells. Research indicates a correlation between the active efflux of fungicides via ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters and this compound resistance in certain isolates, such as Rhizoctonia solani AG-4HGII herts.ac.ukmade-in-china.comherts.ac.ukresearchgate.net. Overexpression of MFS transporters can contribute to multidrug resistance phenotypes in fungi, allowing them to efflux various unrelated fungicide classes, thereby mediating a broader spectrum of resistance herts.ac.ukbio-conferences.orgnih.govnih.gov.

Heterokaryotic and Homokaryotic Resistance States

The evolution of fungicide resistance in fungal pathogens can involve distinct genetic states, namely heterokaryotic and homokaryotic resistance. In studies focusing on Rhizoctonia solani and its resistance to this compound, two types of resistant mutants have been identified: homokaryotic mutants, which exclusively carry the resistance allele, and heterokaryotic mutants, which retain both the wild-type allele and the resistance allele uni.luherts.ac.ukchemicalbook.com. The level of resistance observed in these mutants has been shown to vary depending on the nuclear composition, particularly at codon 249 in the sdhB gene herts.ac.ukchemicalbook.com. Significantly, heterokaryotic mutants possess the capacity to evolve into homokaryons when continuously exposed to this compound, such as through repeated culturing on fungicide-amended media or on rice plants in the presence of the fungicide herts.ac.ukchemicalbook.com. Conversely, this compound treatment does not induce genetic changes in already homokaryotic mutants or sensitive isolates herts.ac.ukchemicalbook.com. This indicates a dynamic evolutionary pathway for resistance development, where selective pressure from fungicide application can drive the shift from a mixed genetic state to a more uniformly resistant population.

Monitoring and Baseline Sensitivity Assessment of Pathogen Populations

Effective fungicide resistance management relies heavily on continuous monitoring and the establishment of baseline sensitivity data for pathogen populations. Baseline sensitivity assessments for Rhizoctonia solani to this compound have been conducted in various agricultural regions, including China uni.luherts.ac.uk. For instance, a study of R. solani isolates from Anhui Province, China, revealed a high degree of sensitivity to this compound, with a unimodal frequency distribution of EC50 values and an average of 0.058 ± 0.012 µg mL⁻¹ uni.lu. Another assessment involving 226 sensitive isolates of R. solani reported a mean EC50 value of 0.0351 µg mL⁻¹ herts.ac.uk. For R. solani AG-4 isolates, the mean median effective concentration was determined to be 0.0682 ± 0.0025 µg/mL herts.ac.ukherts.ac.ukresearchgate.net.

Table 1: Baseline Sensitivity of Rhizoctonia solani to this compound

| Pathogen Isolate Source | Mean EC50 (µg mL⁻¹) | Reference |

| R. solani (Anhui Province, China) | 0.058 ± 0.012 | uni.lu |

| R. solani (General sensitive isolates) | 0.0351 | herts.ac.uk |

| R. solani AG-4 | 0.0682 ± 0.0025 | herts.ac.ukherts.ac.ukresearchgate.net |

Cross-Resistance Profiles with Other Fungicides

Understanding cross-resistance patterns is crucial for designing effective fungicide application strategies. This compound, as an SDHI fungicide, exhibits cross-resistance with other compounds within the same chemical class. Specifically, cross-resistance has been observed between this compound and other SDHIs such as fenfuram, carboxin, penflufen, and boscalid (B143098) herts.ac.uk. This implies that if a pathogen develops resistance to this compound, it is likely to also show reduced sensitivity to these other SDHI fungicides due to their shared mode of action ca.govfishersci.benih.govnih.gov.

However, studies have indicated a lack of cross-resistance between this compound and fungicides possessing different modes of action. For instance, no cross-resistance was detected with difenoconazole (B1670550), carbendazim, propiconazole, SYP-2815 (a quinone outside inhibitor, QoI), fluazinam, jinggangmycin, pyrimorph, or mepronil (B1676284) herts.ac.uk. This suggests that these fungicides could be effective alternatives or partners in resistance management programs for pathogens resistant to this compound. In the case of R. solani AG-4, while this compound resistance showed a moderately positive correlation with resistance to eight other fungicides from various groups, it displayed a negative correlation with fludioxonil (B1672872) herts.ac.ukherts.ac.ukresearchgate.net.

Table 2: Cross-Resistance Profile of this compound in Rhizoctonia solani

| Fungicide Class | Examples | Cross-Resistance with this compound | Reference |

| SDHIs | Fenfuram, Carboxin, Penflufen, Boscalid | Positive | herts.ac.uk |

| DMIs | Difenoconazole, Propiconazole | None | herts.ac.uk |

| Benzimidazoles | Carbendazim | None | herts.ac.uk |

| QoIs | SYP-2815 | None | herts.ac.uk |

| Others | Fluazinam, Jinggangmycin, Pyrimorph, Mepronil | None | herts.ac.uk |

| Phenylpyrroles | Fludioxonil | Negative | herts.ac.ukherts.ac.ukresearchgate.net |

Strategies for Resistance Management

Given the potential for fungal pathogens to develop resistance, strategic management is imperative to preserve the efficacy of fungicides like this compound. The Fungicide Resistance Action Committee (FRAC) classifies this compound as having a medium to high risk of resistance development, underscoring the necessity for robust resistance management practices herts.ac.ukherts.ac.ukmade-in-china.comca.govnih.gov. Key strategies include maintaining recommended application rates, limiting the total number of applications per season, and avoiding the exclusive reliance on a single fungicide herts.ac.uk.

Integrated Disease Management Approaches

This compound's systemic properties and broad-spectrum activity make it a valuable component within Integrated Disease Management (IDM) programs wikipedia.orgherts.ac.uk. IDM represents a holistic approach that combines chemical control with other strategies to minimize disease impact and optimize resource utilization. For diseases like rice sheath blight caused by Rhizoctonia solani, integrating chemical interventions with biological controls and cultural practices is considered the gold standard for long-term management made-in-china.com. This includes practices such as crop rotation with non-host crops, which significantly reduces pathogen inoculum in the soil made-in-china.com. By combining the judicious use of this compound with other pest control methods, IDM promotes sustainable agricultural practices, enhances crop protection, and works to extend the useful lifespan of both resistance genes in plants and currently employed fungicides pic.intherts.ac.ukmade-in-china.com.

Environmental Fate and Ecotoxicological Implications

Dissipation Kinetics and Degradation Pathways in Environmental Compartments

The environmental persistence and degradation of thifluzamide are governed by its dissipation kinetics, which vary significantly across different environmental matrices such as soil, water, and plant tissues. The degradation process generally follows first-order kinetics.

This compound's persistence in soil is variable, with degradation rates influenced by soil type and conditions. In maize field ecosystems, this compound degrades slowly, with reported half-lives (DT50) ranging from 4.56 to 15.85 days researchgate.netnih.govresearchgate.net. Studies in paddy fields have shown a range of half-lives, from as short as 1.8–3.6 days to as long as 20.71 days fao.orgresearchgate.net. For instance, a two-year study in China recorded average half-lives in paddy soil of 13.92 days in Changsha, 17.92 days in Nanjing, and 20.71 days in Xiaoxian fao.orgresearchgate.net. Other research has documented half-lives in paddy soil between 12 and 14 days researchgate.netresearchgate.net.

The rate of degradation is affected by the soil's characteristics. For example, this compound dissipated more rapidly in Heilongjiang (t1/2 = 4.56 days) compared to Henan (t1/2 = 15.85 days), which may be attributable to the higher organic matter content in Heilongjiang's soil enhancing microbial activity researchgate.net. Studies on specific soil types have shown degradation half-lives of 9.34 days in yellow-brown soil, 17.76 days in black soil, and 20.08 days in red soil globethesis.com. The presence of microbial life and organic matter significantly accelerates degradation globethesis.com. One source indicates a typical aerobic soil degradation half-life (DT₅₀) of 1145 days, classifying it as very persistent, though this appears to be an outlier compared to various field study results herts.ac.uk.

Table 1: Degradation Half-Life (DT50) of this compound in Soil

| Soil Environment | Half-Life (Days) | Location/Soil Type |

|---|---|---|

| Maize Field Soil | 4.56 - 15.85 | Heilongjiang & Henan, China |

| Paddy Soil | 1.8 - 3.6 | Beijing & Hubei, China |

| Paddy Soil | 12 - 14 | South China |

| Paddy Soil | 13.92 | Changsha, China (2-year avg) |

| Paddy Soil | 17.92 | Nanjing, China (2-year avg) |

| Paddy Soil | 20.71 | Xiaoxian, China (2-year avg) |

| Yellow-Brown Soil | 9.34 | Nanjing, China |

| Black Soil | 17.76 | Northeast China |

| Red Soil | 20.08 | Jiangxi, China |

In aquatic environments like paddy water, this compound generally dissipates more rapidly than in soil. A sharp decrease in concentration is often observed within the first day of application researchgate.net. Reported half-lives in paddy water vary widely depending on the specific conditions of the study location. Some studies have recorded very short half-lives of less than one day, ranging from 0.17 to 0.89 days researchgate.net. Other field trials have shown half-lives between 0.3 and 26 days researchgate.net. A two-year field study in China found average half-lives in paddy water to be 9.47 days in Changsha, 15.63 days in Xiaoxian, and 26.19 days in Nanjing fao.orgresearchgate.net. One study noted a half-life in the water of up to 28.64 days researchgate.net.

Table 2: Degradation Half-Life (DT50) of this compound in Paddy Water

| Location | Half-Life (Days) |

|---|---|

| South China | 0.17 - 0.89 |

| Beijing & Hubei, China | 0.3 - 0.6 |

| Changsha, China (2-year avg) | 9.47 |

| Xiaoxian, China (2-year avg) | 15.63 |

| Nanjing, China (2-year avg) | 26.19 |

| Nanjing, China (separate study) | ~28.64 |

Table 3: Degradation Half-Life (DT50) of this compound in Plant Matrices

| Plant Matrix | Half-Life (Days) |

|---|---|

| Maize Plant | 0.19 - 0.22 |

| Rice Plant/Seedling | 4.3 - 15 |

| Rice Crop (2-year avg) | 9.10 - 14.61 |

| Rice Straw | 7.7 - 13.9 |

Several environmental factors can influence the degradation rate of this compound. Rainfall has been identified as a significant factor, with variations in degradation rates between locations and years attributed to differences in precipitation during the cultivation period fao.orgresearchgate.net. Higher rainfall can lead to dilution, which may affect residue concentrations researchgate.net.

Other factors also play a crucial role. Temperature can accelerate the rate of hydrolysis, a key degradation pathway globethesis.com. Soil moisture also impacts degradation, with increasing moisture generally accelerating the process, although excessive moisture (e.g., 80%) can inhibit microbial growth and thus slow degradation globethesis.com. The pH of the medium is also important; hydrolysis is promoted by acidic conditions, while photolysis is faster in neutral and alkaline conditions globethesis.com.

Environmental Concerns Related to Persistence and Accumulation

The continuous application of this compound raises concerns about its potential for accumulation in the environment, particularly in soil fao.orgresearchgate.net. Given that it can degrade slowly in soil, repeated use poses a risk of residue buildup researchgate.net. This persistence can lead to the contamination of crops and the broader soil ecosystem fao.orgresearchgate.net. The transfer of this compound from terrestrial to aquatic environments through runoff or leaching is another significant concern, as its presence in water can have toxic effects on aquatic life researchgate.net. Its persistence in soil, with a half-life that can extend for weeks, means that long-term ecological risks must be considered researchgate.net.

Ecotoxicity to Non-Target Organisms

This compound can have adverse effects on a range of non-target organisms, posing a risk to biodiversity and ecosystem health.

In the soil environment, this compound has been shown to be toxic to essential organisms like earthworms (Eisenia fetida). At concentrations of 10.0 mg/kg, it can inhibit the growth and reproduction of earthworms nih.gov. It also induces oxidative stress and genotoxicity in these organisms nih.gov. Furthermore, this compound can impact soil microbial communities. Studies have shown it can reduce the diversity and abundance of soil fungi, thereby altering fungal community structure and function researchgate.netnih.gov. This disruption can affect crucial soil processes like nutrient cycling nih.gov.

In aquatic ecosystems, this compound is considered a potential risk for aquatic organisms tubitak.gov.tr. Studies on zebrafish have revealed that exposure can lead to adverse effects on growth, development, and reproduction tubitak.gov.tr. It has also been shown to be toxic to aquatic invertebrates. For example, research on Daphnia magna indicates that this compound exposure can significantly suppress growth and reproduction tubitak.gov.tr. The persistence of this compound in water, with a half-life that can be up to 28.64 days, suggests it may undergo bioaccumulation and biomagnification through the food chain, leading to broader toxicity in aquatic ecosystems researchgate.net.

Aquatic Organisms

Toxicity to Fish (e.g., Danio rerio zebrafish)

This compound, a widely used fungicide, has been shown to pose a significant hazard to aquatic ecosystems, with the zebrafish (Danio rerio) being a key indicator organism for its toxic effects. nih.govresearchgate.net Research has demonstrated that this compound is toxic to all life stages of zebrafish, including embryos, larvae, and adults, leading to a range of adverse outcomes from death and malformation to more subtle, yet damaging, physiological changes. nih.gov

Studies have established the acute toxicity of this compound to zebrafish across different life stages. The 96-hour median lethal concentration (LC50) values indicate that embryos are the most sensitive, followed by larvae and then adult fish. nih.govresearchgate.net Specifically, the 96h-LC50 values were determined to be 3.08 mg/L for embryos, 3.52 mg/L for larvae, and 4.19 mg/L for adult fish. nih.govresearchgate.netresearchgate.net

Chronic exposure to this compound also results in significant pathological changes. In adult zebrafish exposed to concentrations of 0.19, 1.33, and 2.76 mg/L for 21 days, distinct damage to the liver and kidneys was observed, with the liver showing more severe effects such as hepatocyte vacuolization and necrosis. nih.govresearchgate.net

Interactive Data Table: Acute Toxicity of this compound to Danio rerio

| Life Stage | 96-hour LC50 (mg/L) |

| Embryos | 3.08 |

| Larvae | 3.52 |

| Adults | 4.19 |

This compound exposure during the early life stages of zebrafish leads to a variety of developmental abnormalities. nih.govtubitak.gov.tr Observed effects include hatching inhibition, growth regression, slow heartbeat, and morphological deformities such as pericardial edema and spinal curvature. nih.govresearchgate.netresearchgate.net These developmental issues suggest that this compound can have a lasting impact on fish populations by affecting their ability to grow and reproduce successfully. tubitak.gov.tr

The developmental toxicity is further highlighted by the inhibition of growth and the occurrence of malformations, which can compromise the survival and fitness of the fish. nih.govtubitak.gov.tr

Interactive Data Table: Developmental Effects of this compound on Danio rerio

| Effect | Observation |

| Hatching | Inhibition and delay |

| Growth | Regression and reduced length of larvae |

| Morphology | Pericardial edema, spinal curvature, other deformities |

| Heart Rate | Slow heartbeat |

A key mechanism of this compound's toxicity in zebrafish involves the disruption of mitochondrial function. nih.govnih.gov this compound acts as a succinate (B1194679) dehydrogenase inhibitor (SDHI), targeting a crucial enzyme in the mitochondrial respiratory chain. nih.govnih.gov

Interactive Data Table: Effects of this compound on Mitochondrial Function in Danio rerio

| Parameter | Effect of this compound Exposure |

| Mitochondrial Structure | Negative changes and damage observed |

| Succinate Dehydrogenase (SDH) Activity | Inhibition |

| Respiratory Chain Complexes | Decreased enzymatic activities |

| Gene Expression | Alteration of genes related to mitochondrial DNA and complexes |

This compound has been identified as a neuroendocrine disruptor in zebrafish. semanticscholar.orgnih.govproquest.com Exposure of zebrafish embryos to the fungicide has been shown to significantly affect their development and the behavior of hatched larvae. semanticscholar.orgnih.govproquest.com

Research has demonstrated that this compound can decrease the activity of acetylcholinesterase (AChE) and increase the levels of neurotransmitters such as serotonin (5-HT) and norepinephrine (NE). semanticscholar.orgnih.govproquest.com Additionally, it can disrupt the thyroid system by decreasing the whole-body content of triiodothyronine (T3) and thyroxine (T4) and altering the expression of genes associated with the hypothalamic-pituitary-thyroid (HPT) axis. semanticscholar.orgnih.govproquest.com These findings indicate that this compound can interfere with the normal functioning of the nervous and endocrine systems, potentially leading to compromised behavior and developmental abnormalities. semanticscholar.orgproquest.com

Interactive Data Table: Neuroendocrine Effects of this compound on Danio rerio

| System | Effect of this compound Exposure |

| Nervous System | Decreased acetylcholinesterase (AChE) activity, increased serotonin (5-HT) and norepinephrine (NE) |

| Thyroid System | Decreased triiodothyronine (T3) and thyroxine (T4) levels |

| Gene Expression | Altered expression of genes related to the hypothalamic-pituitary-thyroid (HPT) axis |

Toxicity to Aquatic Invertebrates (e.g., Daphnia magna)

The impact of this compound extends to aquatic invertebrates, with Daphnia magna (a species of water flea) being a common model organism for ecotoxicological studies. The acute 48-hour EC50 (median effective concentration) for Daphnia magna is reported to be 1.4 mg/L, indicating moderate toxicity. herts.ac.uk

Chronic exposure of Daphnia magna to this compound has been shown to have significant effects on life-history parameters. In a 21-day study, a concentration-dependent decrease was observed in the number of neonates per daphnid, the number of broods per female, and the frequency of molting. tubitak.gov.trtubitak.gov.tr Furthermore, the time to the first brood and the first egg production was significantly delayed in a dose-dependent manner. tubitak.gov.trtubitak.gov.tr Exposure to this compound also induced the expression of oxidative stress-related genes in D. magna. tubitak.gov.tr These findings underscore the potential for this compound to harm aquatic invertebrate populations, which are a critical component of freshwater ecosystems. tubitak.gov.trtubitak.gov.tr

Interactive Data Table: Toxicity of this compound to Daphnia magna

| Parameter | Value/Effect |

| Acute 48-hour EC50 | 1.4 mg/L |

| Chronic Effects (21-day exposure) | Decrease in number of neonates and broods |

| Delayed first brood and egg production | |

| Decreased molting frequency | |

| Induction of oxidative stress-related genes |

Terrestrial Organisms

This compound's interaction with the terrestrial environment extends to various non-target organisms that are crucial for soil health and ecosystem stability. Research has focused on its effects on vital soil inhabitants such as microbial communities and earthworms.

Effects on Soil Microbial Communities (e.g., Fungi)

As a succinate dehydrogenase inhibitor (SDHI) fungicide, this compound's application has raised concerns about its potential toxicity to beneficial soil fungi and other non-target microorganisms, which could disrupt ecological balances. nih.govresearchgate.net Studies in typical cornfield soils in China, treated with this compound at concentrations of 0.1, 1.0, and 10.0 mg/kg, have shown significant impacts on soil fungal communities over a 60-day incubation period. nih.govresearchgate.net

Key research findings indicate that this compound exposure can:

Promote soil basal respiration. nih.govresearchgate.net

Reduce fungal alpha diversity, as measured by Sobs, Shannon, and Simpson indexes. nih.govresearchgate.net

Alter the fungal community structure. nih.govresearchgate.net

Change the function of soil fungi; for instance, the relative abundance of Undefined Saprotroph was observed to increase, while that of Plant Pathogen decreased. nih.gov

These findings suggest that the release of this compound into the soil poses an ecological risk by altering fungal-driven processes. nih.govresearchgate.net

Table 1: Effects of this compound on Soil Fungal Communities

| Parameter | Observed Effect | Concentration | Duration |

|---|---|---|---|

| Soil Basal Respiration | Promoted | 0.1, 1.0, 10.0 mg/kg | 60 days |

| Culturable Fungi | Significantly reduced | 0.1, 1.0, 10.0 mg/kg | 15, 30, 60 days |

| Fungal Abundance (RT-qPCR) | Significantly reduced | 0.1, 1.0, 10.0 mg/kg | 15, 30, 60 days |

| Fungal Alpha Diversity | Reduced | 0.1, 1.0, 10.0 mg/kg | 60 days |

| Fungal Community Structure | Changed | 0.1, 1.0, 10.0 mg/kg | 60 days |

Toxicity to Earthworms

Earthworms are vital for soil health and are considered important bio-indicators of chemical toxicity. ijsr.net The impact of this compound on the earthworm species Eisenia fetida has been assessed in laboratory studies. These studies exposed earthworms to soil treated with this compound at concentrations of 0.1, 1.0, and 10.0 mg/kg. nih.govresearchgate.net

The results demonstrated that this compound presents a potential risk to earthworms, particularly at higher concentrations. nih.govresearchgate.net Key toxicological effects observed include:

Growth and Reproduction: Exposure to 10.0 mg/kg of this compound inhibited both growth and reproduction of Eisenia fetida. nih.gov

Metabolic Inhibition: The activities of succinate dehydrogenase (SDH) and respiratory chain complex II were inhibited at concentrations of 1.0 and 10.0 mg/kg for most of a 28-day experiment. nih.gov

Oxidative Stress: An increase in reactive oxygen species (ROS) was noted across all this compound treatments. nih.gov The activities of antioxidant enzymes like catalase (CAT) and guaiacol peroxidase (POD) initially increased before decreasing, while levels of malondialdehyde (MDA), an indicator of lipid peroxidation, increased after seven days of exposure. nih.gov

Genotoxicity: DNA damage in the earthworms increased as the this compound concentration increased. nih.govresearchgate.net

These findings suggest that the use of this compound should be moderated to mitigate damage to soil ecosystem functions provided by earthworms. nih.govresearchgate.net

Table 2: Summary of this compound Toxicity to Eisenia fetida

| Endpoint | Effect | Concentration (mg/kg soil) |

|---|---|---|

| Growth & Reproduction | Inhibited | 10.0 |

| Succinate Dehydrogenase (SDH) Activity | Inhibited | 1.0, 10.0 |

| Reactive Oxygen Species (ROS) | Increased | 0.1, 1.0, 10.0 |

| Malondialdehyde (MDA) | Increased | Not specified, detected at 7 days |

Risk Assessment Methodologies for Environmental Safety

Evaluating the potential risks of pesticides to human health and the environment is a critical component of ensuring their safe use. For this compound, risk assessment methodologies, particularly concerning dietary intake, have been applied to various agricultural products.

Dietary Risk Assessment

Dietary risk assessment for this compound is conducted to estimate the potential health risks to consumers from the ingestion of its residues in food. This assessment typically involves analyzing residue levels in crops from field trials and comparing the estimated daily intake (EDI) with the acceptable daily intake (ADI). tandfonline.comtandfonline.com The risk is often expressed as a hazard quotient (HQ), which is the ratio of the EDI to the ADI. tandfonline.com An HQ value of less than 1 indicates that the risk is considered acceptable. tandfonline.comnih.gov

Studies on various crops have consistently shown a low dietary risk associated with the use of this compound according to recommended agricultural practices.

Maize: A dietary risk assessment for this compound in maize resulted in a hazard quotient of 0.03%, which is substantially less than 1, indicating a negligible long-term risk. nih.govsemanticscholar.org

Peanuts: In field trials across nine provinces in China, final this compound residues in peanut kernels were very low. tandfonline.comtandfonline.com The resulting HQ values ranged from 0.00019 to 0.00046, indicating that the residues in harvested peanuts would not pose an unacceptable risk to consumers. tandfonline.com

Rice: The dietary risks of this compound in rice grains were assessed, and the HQ values were found to be less than 1, suggesting that the consumption of the rice grains is safe for consumers. tandfonline.com

Cowpea: Field trials in China showed that this compound residues in cowpea were below the maximum residue limits (MRLs) set in China. nih.gov

These assessments provide valuable data for governments and regulatory bodies to establish regulations for the safe application of this compound. nih.govsemanticscholar.org

Table 3: Dietary Risk Assessment of this compound in Various Crops

| Crop | Residue Findings | Risk Assessment Outcome | Citation |

|---|---|---|---|

| Maize | Final residues in grain ≤0.010 mg/kg | Hazard Quotient (HQ) = 0.03% (<1); risk is negligible. | nih.govsemanticscholar.org |

| Peanut | Residues in kernels ranged from <0.005 mg/kg to 0.023 mg/kg | HQ = 0.00019–0.00046 (<1); risk is not significant. | tandfonline.com |

| Rice | Residues in grains were below Maximum Residue Limits (MRLs) | HQ < 1; consumption is safe for consumers. | tandfonline.com |

Analytical Methodologies for Thifluzamide Detection and Quantification

Chromatographic Techniques

Chromatographic methods are widely utilized for thifluzamide analysis due to their high separation efficiency and ability to handle complex sample matrices.

High-Performance Liquid Chromatography (HPLC) is a well-established technique for the quantitative assessment of this compound. A precise, systematic, and robust HPLC method has been developed and validated for the assay of this compound in fungicide formulations, such as this compound 24% SC (CILPYROX). This method typically employs a C18 column (250mm x 4.6mm x 5µ) with a mobile phase consisting of acetonitrile (B52724), water, and phosphoric acid in a ratio of 60:40:0.1 (v/v/v) at a flow rate of 1.0 mL/min. Detection is often carried out at 230 nm, with an ambient column temperature. The linearity of such methods is typically high, with a coefficient of regression (R²) of 0.999 in the concentration range of 50% to 150%. The analytical solutions have demonstrated stability for up to 48 hours at room temperature. researchgate.netscientifictemper.com

This compound can also be analyzed using reverse phase (RP) HPLC with a mobile phase containing acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid. sielc.com

HPLC-MS/MS, also referred to as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is a highly sensitive and efficient technique for the detection and quantification of this compound residues, particularly at ultra-trace levels. This method is considered a valuable multi-residue analysis technique and an effective confirmatory tool. tandfonline.com

Several studies have developed and validated LC-MS/MS methods for this compound in various matrices:

Maize Grain, Plant, and Soil: A modified QuEChERS extraction combined with LC-MS/MS has been developed for this compound residues in maize. This method achieved satisfactory recoveries ranging from 78.7% to 97.0% with relative standard deviations (RSDs) between 1.6% and 8.2%. The limits of detection (LODs) were 0.002–0.005 mg kg⁻¹, and the limit of quantification (LOQ) was 0.010 mg kg⁻¹. researchgate.netresearchgate.net

Rice Matrices: An efficient modified QuEChERS method combined with HPLC-MS/MS has been established for residue analysis of this compound in rice grain, husk, straw, seedling, paddy water, and soil. Recoveries ranged from 76% to 106% with RSDs of 3% to 13%. researchgate.netresearchgate.net

Cowpea: A rapid and sensitive LC-MS/MS method based on QuEChERS sample preparation was developed for this compound in cowpea. Average recoveries were 99%-105% with RSDs of 2%-6%. Storage stability tests showed degradation rates of less than 20% for samples stored at -18℃ within 12 weeks. researchgate.netnih.gov

Peanut: An easy and rapid QuEChERS-based UPLC-MS/MS method was developed for this compound in peanut kernel and straw. Average recoveries ranged from 77.8% to 100.5% with RSDs less than 17.3%. The LOQ for peanut kernel was 0.005 mg kg⁻¹ and for peanut straw was 0.01 mg kg⁻¹. tandfonline.com

Grapes: LC-MS/MS has been used for the simultaneous determination of this compound and difenoconazole (B1670550) in grapes using a QuEChERS method. The LOQ for this compound in grapes was 0.07 mg/kg. tandfonline.com

Table 1: Summary of HPLC-MS/MS Method Parameters for this compound

| Matrix | Sample Preparation | Recovery (%) | RSD (%) | LOD (mg kg⁻¹) | LOQ (mg kg⁻¹) | Reference |

| Maize (Grain, Plant, Soil) | Modified QuEChERS | 78.7–97.0 | 1.6–8.2 | 0.002–0.005 | 0.010 | researchgate.netresearchgate.net |

| Rice (Grain, Husk, Straw, Seedling, Paddy Water, Soil) | Modified QuEChERS | 76–106 | 3–13 | N/A | N/A | researchgate.netresearchgate.net |

| Cowpea | QuEChERS | 99–105 | 2–6 | N/A | N/A | researchgate.netnih.gov |

| Peanut (Kernel, Straw) | QuEChERS | 77.8–100.5 | <17.3 | 0.005 (kernel), 0.01 (straw) | 0.005 (kernel), 0.01 (straw) | tandfonline.com |

| Grapes | QuEChERS | N/A | N/A | N/A | 0.07 | tandfonline.com |

Gas Chromatography (GC) has been employed for this compound detection. tandfonline.com While GC alone can be used, coupling it with tandem mass spectrometry (GC-MS/MS) significantly enhances sensitivity and specificity, particularly for multi-residue pesticide analysis. GC-MS/MS methods often utilize QuEChERS extraction with dSPE clean-up for effective sample pretreatment. mdpi.com

In GC-MS/MS, helium is traditionally used as a carrier gas, but alternatives like nitrogen are being explored due to helium supply issues. Nitrogen, while cost-effective and safe, may require lower average linear velocities, leading to longer measurement times and potentially an order of magnitude decrease in detection sensitivity. However, optimization of measurement conditions, such as lowering the ionization voltage, can improve sensitivity. Studies have shown that with optimized conditions, a high percentage of pesticides, including this compound, can be quantified using nitrogen carrier gas with good reproducibility and linearity. shimadzu.comjeol.com

For example, a GC-MS/MS method for multiresidue pesticide analysis in milk, including this compound, utilized a modified QuEChERS method for extraction and C18/MgSO4 for clean-up. This compound was detected with a retention time of 11.169 min, a target MRM of 448.90>428.90 m/z, and a linearity (R²) of 0.9982. The LOQ was 0.005 mg/kg, with a recovery of 82.66% and RSDs of 12.43% (intra-day) and 11.77% (inter-day). shimadzu.com

Table 2: Example GC-MS/MS Method Parameters for this compound in Milk

| Parameter | Value | Reference |

| Retention Time (min) | 11.169 | shimadzu.com |

| Target MRM (m/z) | 448.90>428.90 | shimadzu.com |

| Linearity (R²) | 0.9982 | shimadzu.com |

| LOQ (mg/kg) | 0.005 | shimadzu.com |

| Recovery (%) | 82.66 | shimadzu.com |

| RSD (Intra-day, %) | 12.43 | shimadzu.com |

| RSD (Inter-day, %) | 11.77 | shimadzu.com |

Immunoassay-Based Methods

Immunoassay-based methods offer a rapid, simple, and sensitive alternative to chromatographic techniques, especially for high-throughput screening of this compound residues.

Enzyme-Linked Immunosorbent Assay (ELISA) has been developed for the analysis of this compound residues. Indirect competitive ELISA (ic-ELISA) formats using distinct polyclonal antibodies (PAb-1 and PAb-2) have been successfully developed. tandfonline.comtandfonline.com These methods exhibit high specificity to this compound.

For ELISA-1, the concentration of 50% inhibition (IC₅₀) was 1.39 mg L⁻¹, and the limit of detection (LOD) was 0.082 mg L⁻¹. For ELISA-2, the IC₅₀ was 1.96 mg L⁻¹, and the LOD was 0.074 mg L⁻¹. tandfonline.comtandfonline.com Recoveries for spiked samples, including water and wheat, ranged from 72.0% to 128.4%. The accuracy of ELISA results has been confirmed by comparison with HPLC methods, showing good correlation. tandfonline.comtandfonline.com This indicates that ic-ELISA can be a promising tool for simple, sensitive, and rapid detection of this compound residues in real samples. tandfonline.com

Table 3: ELISA Method Parameters for this compound Detection

| ELISA Format | IC₅₀ (mg L⁻¹) | LOD (mg L⁻¹) | Recovery Range (Water, Wheat) (%) | Correlation with HPLC (R²) | Reference |

| ELISA-1 | 1.39 | 0.082 | 72.0–128.3 | 0.9994 | tandfonline.comtandfonline.com |

| ELISA-2 | 1.96 | 0.074 | 97.5–128.4 | 0.9999 | tandfonline.comtandfonline.com |

Sample Preparation Techniques for Residue Analysis

Effective sample preparation is critical for accurate this compound residue analysis, especially in complex matrices like soil, plant tissues, and food products. The QuEChERS (quick, easy, cheap, effective, rugged, and safe) method is widely adopted due to its efficiency and versatility for pesticide residue extraction. tandfonline.comresearchgate.netresearchgate.netnih.govtandfonline.commdpi.comshimadzu.commdpi.comcabidigitallibrary.org

The general QuEChERS procedure for this compound often involves:

Extraction: Homogenized samples (e.g., soil, plant, wheat grain) are weighed into centrifugation tubes. Ultrapure water and acetonitrile are added, followed by shaking to extract residues. mdpi.comcabidigitallibrary.org

Phase Separation: Anhydrous salts, such as NaCl, are added to facilitate the separation of the acetonitrile layer containing the analytes from the aqueous phase. mdpi.comcabidigitallibrary.org

Clean-up: Dispersive solid-phase extraction (dSPE) is commonly used for clean-up, employing adsorbents like primary secondary amine (PSA) and C18 to remove matrix interferences. researchgate.nettandfonline.comshimadzu.com

Concentration/Reconstitution: The supernatant is then concentrated or reconstituted in an appropriate solvent for subsequent chromatographic or spectrometric analysis. shimadzu.com

This method has been successfully applied to various matrices, including soil, plant samples (e.g., wheat, maize, cowpea, peanut), and food products (e.g., grapes, milk), demonstrating good recovery rates and precision, and adhering to guidelines for pesticide residue analysis. tandfonline.comresearchgate.netresearchgate.netresearchgate.netnih.govtandfonline.comshimadzu.commdpi.comcabidigitallibrary.org

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method has emerged as a widely adopted and efficient sample preparation technique for the analysis of pesticide residues, including this compound, in complex matrices. This method is favored for its simplicity, speed, cost-effectiveness, and robust performance herts.ac.uk.

For the extraction of this compound residues, the QuEChERS method typically involves several key steps. Homogenized samples, such as soil, plant tissues (e.g., maize plant, wheat grain), and fruits (e.g., grapes, peanut kernels), are weighed into centrifugation tubes herts.ac.ukfishersci.caherts.ac.ukmade-in-china.com. Ultrapure water is often added to samples, particularly those with low moisture content, to enhance extraction efficiency fishersci.cauni.lu. This is followed by the addition of acetonitrile, which acts as the primary extraction solvent, and the mixture is thoroughly shaken herts.ac.ukfishersci.caherts.ac.uk. Anhydrous salts, such as sodium chloride (NaCl), are then added to induce phase separation and promote the partitioning of the target analytes into the organic layer fishersci.ca.

Following the initial extraction, a cleanup step is performed using dispersive solid-phase extraction (d-SPE). Common sorbents utilized for this purpose include primary secondary amine (PSA) and graphitized carbon black (GCB), which help remove matrix interferences such as fatty acids, sugars, and pigments, thereby improving the selectivity and sensitivity of the subsequent analytical determination herts.ac.ukherts.ac.uk.

The QuEChERS method is frequently coupled with highly sensitive analytical techniques for the final determination of this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are commonly employed due to their ability to provide high specificity and low detection limits, even for trace levels of the compound herts.ac.ukfishersci.caherts.ac.ukmade-in-china.comwikipedia.org. This integrated approach allows for rapid, sensitive, and reliable quantitative analysis of this compound residues across diverse agricultural and environmental samples made-in-china.com.

Method Validation Parameters: Recovery, Sensitivity, and Limits of Detection/Quantification

Method validation is a critical process to ensure the reliability and accuracy of analytical procedures for this compound detection. Key parameters assessed during validation include recovery, sensitivity, and limits of detection (LOD) and quantification (LOQ) uni.lumade-in-china.combio-conferences.org.

Recovery Recovery studies evaluate the trueness or bias of an analytical method by determining the percentage of the analyte recovered from a spiked sample matrix. Acceptable recovery rates for pesticide residue analysis typically fall within the range of 70% to 120%, with a relative standard deviation (RSD) of ≤ 20% fishersci.cauni.lumade-in-china.com. Research findings for this compound consistently demonstrate satisfactory recovery rates across various matrices:

In grapes, average recoveries ranged from 76.3% to 109.3% at fortification levels of 0.05, 0.1, and 0.5 mg/kg herts.ac.uk.

For peanut kernel and straw, recoveries were between 77.8% and 100.5% herts.ac.uk.

In maize grain, maize plant, and soil samples, recoveries ranged from 78.7% to 97.0% made-in-china.com.

Studies involving soil, plant, and wheat grain samples reported average recovery rates for this compound from 83.98% to 108.59% at three fortification levels, which aligns with the acceptable range specified by SANCO guidelines fishersci.ca.

Sensitivity Sensitivity refers to the ability of a method to detect small amounts of an analyte. It is often characterized by the limits of detection (LOD) and quantification (LOQ).

Limits of Detection (LOD) and Quantification (LOQ) The LOD is defined as the lowest concentration of an analyte that can be reliably detected, typically corresponding to a signal-to-noise (S/N) ratio of approximately 3:1 bio-conferences.org. The LOQ is the lowest concentration at which the analyte can be quantitatively determined with acceptable accuracy and precision, usually corresponding to an S/N ratio of approximately 10:1 bio-conferences.org. Specific LOQ values for this compound in various matrices have been reported:

In grapes, the LOQ for this compound was determined to be 0.07 mg/kg herts.ac.uk.

For peanut kernel, the LOQ was 0.005 mg/kg, while for peanut straw, it was 0.01 mg/kg herts.ac.uk.

In a multi-pesticide analysis method, this compound exhibited an LOQ of 10 µg/kg in edible insect samples made-in-china.com.

Precision Precision, often expressed as the relative standard deviation (RSD), indicates the agreement among individual measurements of the same sample under specified conditions. For this compound analysis, reported RSD values demonstrate good precision:

Intra-day precision (RSDr) in grape samples ranged from 3.5% to 8.1%, and inter-day precision (RSDR) ranged from 5.8% to 22.2% herts.ac.uk.

For peanut kernel and straw, the relative standard deviation was less than 17.3% herts.ac.uk.

In maize grain, maize plant, and soil, RSDs were in the range of 1.6% to 8.2% made-in-china.com. These values generally fall within the acceptable precision limits of ≤ 20% for pesticide residue analysis uni.lumade-in-china.com.

Linearity The linearity of an analytical method describes its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For this compound, matrix-matched calibration curves have shown good linearity, with determination coefficients (R²) typically ≥ 0.9941 herts.ac.uk. One study specifically noted a linear range for this compound from its LOQ (10 µg/kg) up to 200 µg/kg made-in-china.com.

The validation results confirm that the QuEChERS method, coupled with advanced detection techniques like LC-MS/MS, provides a robust, sensitive, and reliable approach for the accurate determination of this compound residues in diverse agricultural commodities and environmental samples.

Table 1: Summary of this compound Method Validation Parameters Across Various Matrices